2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid - 1053656-29-3

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Catalog Number: EVT-1728298
CAS Number: 1053656-29-3
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Classification: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe), a naturally occurring amino acid. [, , ]
  • Role in Scientific Research: Tic derivatives are extensively studied for their potential as:
    • Angiotensin-Converting Enzyme (ACE) Inhibitors: [, , ]
    • Hepatitis C Virus (HCV) NS3 Protease Inhibitors: []
    • Vasopressin Analogues: []
    • Opioid Receptor Ligands: [, ]
    • Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: [, , , ]
    • Protein-Tyrosine Phosphatase 1B (PTP-1B) Inhibitors: []
Synthesis Analysis
  • Pictet-Spengler Reaction: A classical method involving the condensation of an aromatic β-phenylethylamine with an aldehyde or ketone, followed by cyclization. [, , , ]
  • Bischler-Napieralski Reaction: Involves the cyclodehydration of amides to form dihydroisoquinolines, followed by reduction to yield tetrahydroisoquinolines. []
  • Enyne Metathesis and Cycloisomerization: Offers a versatile approach for constructing diversely functionalized Tic derivatives. [, ]
  • [2+2+2] Cycloaddition Reactions: Utilized to synthesize highly functionalized Tic derivatives. [, , ]
  • Diels-Alder Reactions: Employed to generate topographically constrained Tic derivatives. []
  • Multistep Syntheses: Many Tic derivatives necessitate multistep syntheses involving protection, deprotection, and functional group transformations. [, , , , , ]
Molecular Structure Analysis
  • Constrained Structure: Tic is characterized by a rigid, cyclic structure that restricts conformational flexibility compared to phenylalanine. [, , ]
  • Stereochemistry: The chirality at the C3 position of Tic is crucial for its biological activity, with specific stereoisomers exhibiting distinct potencies and selectivities. [, , , ]
  • Substituent Effects: The nature and position of substituents on the aromatic ring and the nitrogen atom significantly influence the pharmacological properties of Tic derivatives. [, , , , , , , ]
Mechanism of Action
  • ACE Inhibition: Tic derivatives, like Captopril, likely inhibit ACE by chelating the zinc ion in the active site of the enzyme. [, ]
  • HCV NS3 Protease Inhibition: Macrocyclic Tic derivatives can bind to the protease active site, with the ketone carbonyl forming a reversible covalent bond with Ser139. []
  • PPAR Agonism: Tic-based PPAR agonists bind to the ligand-binding domain of PPARs, inducing conformational changes that facilitate interactions with coactivator proteins and modulate gene expression. [, , , ]
Physical and Chemical Properties Analysis
  • Chirality: The presence of a chiral center at the C3 position results in enantiomers and diastereomers. [, , , ]
  • Solubility: The solubility of Tic derivatives is likely influenced by the nature and position of substituents. For example, the presence of polar groups may enhance water solubility. [, ]
Applications
  • Medicinal Chemistry: Tic derivatives are primarily explored for their potential applications in medicinal chemistry. The specific applications include:
    • Development of Antihypertensive Agents: [, , ]
    • Design of Antiviral Drugs (HCV): []
    • Synthesis of Hormone Analogues (Vasopressin): []
    • Exploration of Novel Analgesics and Opioid Receptor Modulators: [, ]
    • Discovery of Antidiabetic and Antidyslipidemic Agents: [, , , ]

(3S)-2-[(2S)-3-Mercapto-2-methylpropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

    Compound Description: This compound is a potent angiotensin-converting enzyme (ACE) inhibitor, exhibiting an IC50 value of 8.6 × 10−9 M []. It demonstrated significant hypotensive effects in studies involving renal hypertensive rats (RHR) and spontaneously hypertensive rats (SHR) [, ].

    Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure with 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. The presence of the mercaptopropionyl substituent at the 2-position and the carboxylic acid at the 3-position in this compound are crucial for its ACE inhibitory activity [, ].

2-Benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides

    Compound Description: These compounds serve as synthetic intermediates in the preparation of various 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives []. Their synthesis involves a three-component reaction using 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate [].

    Relevance: These carboxamides share the core 1,2,3,4-tetrahydroisoquinoline structure with 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. They differ in the presence of a carboxamide group at position 1 and a benzyloxycarbonyl group at position 2, highlighting a synthetic pathway for modifying the 1,2,3,4-tetrahydroisoquinoline scaffold [].

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-based macrocycles

    Compound Description: These macrocyclic compounds act as potent inhibitors of the hepatitis C virus (HCV) NS3 protease, exhibiting Ki values in the range of 0.015-0.26 μM []. They are less peptidic than linear HCV protease inhibitors and demonstrate enhanced binding affinity due to the macrocyclic structure interacting with the Ala156 methyl group of the protease [].

    Relevance: These macrocycles incorporate the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety found in 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, emphasizing the versatility of this scaffold in medicinal chemistry. The macrocyclic structure, formed by linking the 7-hydroxy group to a P3 capping group, significantly contributes to their potency against HCV NS3 protease [].

(3S)-2-[N-Substituted N-(2-carboxyethyl)carbamoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives

    Compound Description: These derivatives demonstrated potent in vitro ACE inhibitory activity, with IC50 values ranging from 4.0 × 10−9 M to 8.8 × 10−9 M []. They effectively reduced systolic blood pressure in spontaneously hypertensive rats (SHR) when administered orally [].

    Relevance: Sharing the core 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure with 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, these derivatives highlight modifications at the 2-position for enhancing biological activity. The presence of the N-substituted N-(2-carboxyethyl)carbamoyl group at this position significantly contributes to their ACE inhibitory activity and antihypertensive effects [].

    Compound Description: These conformationally constrained amino acids exhibit basic properties due to the presence of the guanyl group []. They serve as valuable tools in peptide-based structure-activity relationship studies due to their resemblance to arginine and phenylalanine [].

    Relevance: These GTIC derivatives share the core 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold with 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. The introduction of the guanyl group at different positions (5, 6, and 8) on the aromatic ring provides structural diversity and allows exploration of the impact of these modifications on biological activity [].

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

    Compound Description: This compound is a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist with an EC50 of 11.8 nM [, ]. It exhibited significant glucose and triglyceride-lowering effects in KK-Ay mice and Zucker fatty rats [, ].

    Relevance: This compound shares the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core structure with 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, highlighting the importance of this scaffold in developing PPARγ agonists. The benzyl substitution at the 2-position and the presence of the (5-methyl-2-phenyloxazol-4-yl)ethoxy group at the 7-position contribute to its potent PPARγ agonist activity and its potential as an anti-diabetic agent [, ].

    Compound Description: This compound displays dual activity as a potent and selective human PPARγ agonist (EC50 = 85 nM) and a human protein-tyrosine phosphatase 1B (PTP-1B) inhibitor (IC50 = 1.0 μM) []. It demonstrated significant hypoglycemic and hypolipidemic effects in KK-Ay mice while exhibiting a reduced tendency for hemodilution and hepatotoxicity compared to the full PPARγ agonist rosiglitazone [].

    Relevance: This compound shares the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core with 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. The structural variations at the 2- and 7-positions, including the (2-furylacryloyl) and [2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy groups, respectively, are crucial for its dual activity as a PPARγ partial agonist and PTP-1B inhibitor, making it a potentially safer anti-diabetic agent [].

Properties

CAS Number

1053656-29-3

Product Name

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c19-17(20)15-8-4-7-14-9-10-18(12-16(14)15)11-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,20)

InChI Key

GUQLZRGVJWNFOR-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C=CC=C2C(=O)O)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC2=C1C=CC=C2C(=O)O)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.